molecular formula C24H34N2O B1295433 4,4'-Dihexylazoxybenzene CAS No. 37592-88-4

4,4'-Dihexylazoxybenzene

Cat. No.: B1295433
CAS No.: 37592-88-4
M. Wt: 366.5 g/mol
InChI Key: LRPHVKPAMBWIRF-UHFFFAOYSA-N
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Description

4,4’-Dihexylazoxybenzene is an organic compound with the molecular formula C24H34N2O. It is characterized by the presence of two hexyl groups attached to a benzene ring, which is further connected to an azoxy group. This compound is known for its liquid crystalline properties, specifically in the nematic phase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazoxybenzene typically involves the reaction of 4-hexylaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azobenzene derivative, which is subsequently oxidized to form the azoxy compound .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazoxybenzene may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihexylazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Dihexylazoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihexylazoxybenzene is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields, such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered structures .

Comparison with Similar Compounds

Comparison: 4,4’-Dihexylazoxybenzene is unique due to its specific chain length, which influences its liquid crystalline properties. Compared to 4,4’-Dipentylazoxybenzene and 4,4’-Diheptylazoxybenzene, the hexyl chain provides a balance between flexibility and rigidity, optimizing its nematic phase behavior. The longer chains in 4,4’-Dioctylazoxybenzene may lead to different phase transitions and thermal properties .

Properties

IUPAC Name

(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPHVKPAMBWIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-88-4
Record name 4,4'-Dihexylazoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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